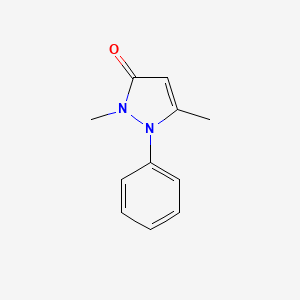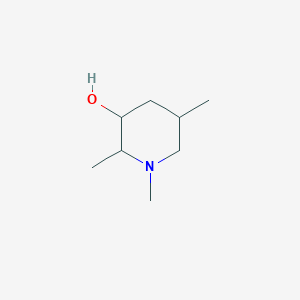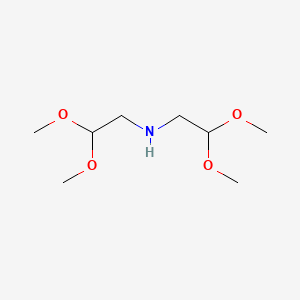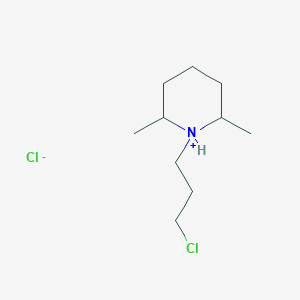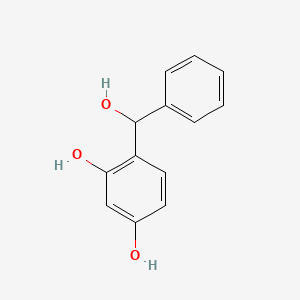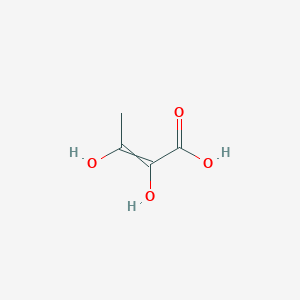
2-Butenoic acid, 2,3-dihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenoic acid, 2,3-dihydroxy- (9CI) is an organic compound with the molecular formula C4H6O4 It is a derivative of butenoic acid, characterized by the presence of two hydroxyl groups attached to the second and third carbon atoms of the butenoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 2,3-dihydroxy- (9CI) typically involves the hydroxylation of butenoic acid derivatives. One common method is the catalytic hydroxylation of crotonic acid (trans-2-butenoic acid) using oxidizing agents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions, usually at room temperature, to yield the desired dihydroxy compound.
Industrial Production Methods
Industrial production of 2-Butenoic acid, 2,3-dihydroxy- (9CI) may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also considered to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenoic acid, 2,3-dihydroxy- (9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond in the butenoic acid chain can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Acid chlorides or anhydrides are used for esterification reactions, while alkyl halides are used for etherification.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups yields diketones or carboxylic acids.
Reduction: Reduction of the double bond results in 2,3-dihydroxybutanoic acid.
Substitution: Esterification forms diesters, while etherification forms diether derivatives.
Wissenschaftliche Forschungsanwendungen
2-Butenoic acid, 2,3-dihydroxy- (9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Butenoic acid, 2,3-dihydroxy- (9CI) involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The double bond in the butenoic acid chain can also participate in conjugation reactions, affecting the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
2-Butenoic acid, 2,3-dihydroxy- (9CI) can be compared with other similar compounds, such as:
Crotonic acid (trans-2-butenoic acid): Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
Isocrotonic acid (cis-2-butenoic acid): Has a different geometric configuration, affecting its reactivity and interaction with other molecules.
3-Butenoic acid: The double bond is located at a different position, leading to different chemical properties and reactivity.
The presence of the two hydroxyl groups in 2-Butenoic acid, 2,3-dihydroxy- (9CI) makes it unique and provides additional functional groups for chemical reactions, enhancing its versatility in various applications.
Eigenschaften
Molekularformel |
C4H6O4 |
|---|---|
Molekulargewicht |
118.09 g/mol |
IUPAC-Name |
2,3-dihydroxybut-2-enoic acid |
InChI |
InChI=1S/C4H6O4/c1-2(5)3(6)4(7)8/h5-6H,1H3,(H,7,8) |
InChI-Schlüssel |
ALAAEFCFIREZJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




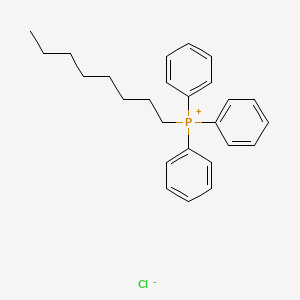
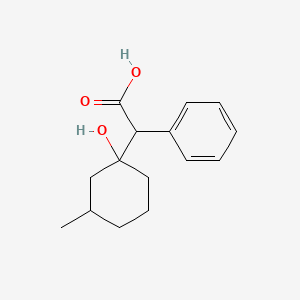
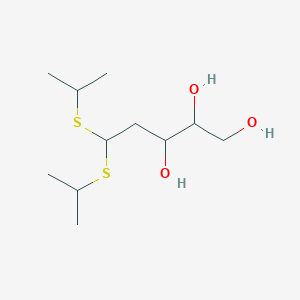
![2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid](/img/structure/B13810867.png)
![1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13810875.png)
